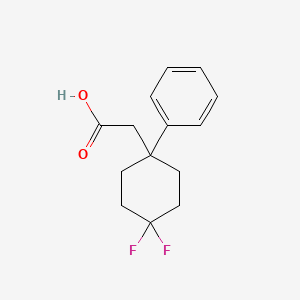

2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(4,4-Difluoro-1-phenylcyclohexyl)acetic acid, is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help us understand the potential characteristics and behaviors of the compound . For instance, the use of boronic acid catalysts in amidation reactions , the analysis of acetic acid derivatives using chromatography , and the vibrational spectroscopic investigation of related acetic acid compounds can offer indirect information about the synthesis, structure, and properties of this compound.

Synthesis Analysis

The synthesis of related cyclohexyl acetic acid derivatives is discussed in several papers. For example, the synthesis of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives is described, which involves allylation, protection of carbonyl groups, and oxidation . Additionally, the Michael reaction is used to obtain optically active (2-nitrocyclohexyl)acetic acid, which involves the reaction of an oxazepine dione with nitrocyclohexene . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate difluorophenyl and acetic acid components.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis . These techniques allow for the interpretation of vibrational frequencies, the assignment of fundamental frequencies, and the analysis of electronic and optical properties. For example, the molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid is stabilized by intramolecular hydrogen bonds . Similar techniques could be used to analyze the molecular structure of this compound, with particular attention to the influence of the difluoro substituent on the compound's geometry and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetic acid derivatives. For instance, acetic acid-catalyzed cyclization reactions are used to synthesize novel compounds , and reactions with carbon disulfide and phenyl isothiocyanate lead to the formation of ketene dithioacetals and acetals . These reactions highlight the reactivity of acetic acid derivatives and suggest that this compound could also participate in similar reactions, potentially leading to the formation of new chemical entities with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be deduced from their synthesis and molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the acidity and reactivity of the compounds . The vibrational spectroscopic studies provide information on the dipole moment and polarizability, which are important for understanding the compound's behavior in different environments . The physical properties such as solubility, melting point, and boiling point can be influenced by the molecular structure, as seen in the crystallization behavior of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid . These properties would need to be experimentally determined for this compound to fully understand its potential applications.

Scientific Research Applications

Synthesis and Reactions :

- Takeda, Hoshiko, and Mukaiyama (1981) described the use of a related compound in the asymmetric Michael reaction to produce optically active acetic acid derivatives (Takeda, Hoshiko, & Mukaiyama, 1981).

- Juma et al. (2008) utilized acetal-protected derivatives of a similar compound for synthesizing hexahydroindoles, highlighting its role in the preparation of alkaloid intermediates (Juma, Adeel, Villinger, & Langer, 2008).

Coordination Compounds and Inhibitory Studies :

- Ikram et al. (2015) studied the synthesis of transition metal complexes using an amino acid bearing a Schiff base ligand derived from a related acetic acid compound. These complexes were evaluated for antioxidant and xanthine oxidase inhibitory activities, showcasing its potential in medicinal chemistry (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Photolytic and Catalytic Applications :

- Eriksson, Svanfelt, and Kronberg (2010) conducted a photochemical study on diclofenac (a related compound) and its transformation products, providing insights into the photolytic transformation pathways of this class of compounds (Eriksson, Svanfelt, & Kronberg, 2010).

- Cui et al. (2017) explored the efficient synthesis of acetic acid via methanol hydrocarboxylation, which may have implications for the utilization of similar compounds in industrial chemistry (Cui, Qian, Zhang, Chen, & Han, 2017).

Material Science and Large-Scale Synthesis :

- Zhao et al. (2015) investigated the effect of acetic acid in the large-scale synthesis of MIL-101(Cr), a prominent metal-organic framework, highlighting the role of related acetic acids in improving the yield and properties of these materials (Zhao, Jeremias, Boldog, Nguyen, Henninger, & Janiak, 2015).

Cyclohexylacetic Acid Derivatives in Natural Products :

- Shen et al. (2013) isolated a new cyclohexylacetic acid derivative from Emilia sonchifolia, demonstrating the occurrence of similar compounds in nature and their potential for novel applications (Shen, Shen, Lei, Zhang, Li, & Si, 2013).

properties

IUPAC Name |

2-(4,4-difluoro-1-phenylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O2/c15-14(16)8-6-13(7-9-14,10-12(17)18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKLRXBIYRSBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC(=O)O)C2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)

![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)

![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)